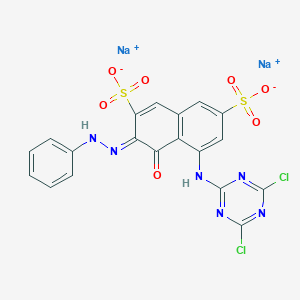

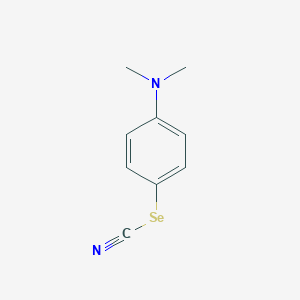

Selenocyanic acid, 4-(dimethylamino)phenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Selenocyanic acid, 4-(dimethylamino)phenyl ester (SeCN-DPA) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a selenocyanate ester that is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.

Mecanismo De Acción

Selenocyanic acid, 4-(dimethylamino)phenyl ester works by reacting with ROS to form a fluorescent product. The reaction between Selenocyanic acid, 4-(dimethylamino)phenyl ester and ROS involves the oxidation of the selenocyanate group to form a highly fluorescent compound. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. Therefore, Selenocyanic acid, 4-(dimethylamino)phenyl ester can be used to quantify the level of ROS in biological samples.

Efectos Bioquímicos Y Fisiológicos

Selenocyanic acid, 4-(dimethylamino)phenyl ester has been shown to be non-toxic and non-cytotoxic in vitro. It does not interfere with cellular metabolism or cause any adverse effects on cellular function. Therefore, it is a safe and reliable tool for the detection of ROS in biological systems.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Selenocyanic acid, 4-(dimethylamino)phenyl ester has several advantages over other ROS probes. It has a high selectivity and sensitivity for ROS detection, and it can be used in a wide range of biological samples such as cells, tissues, and fluids. In addition, Selenocyanic acid, 4-(dimethylamino)phenyl ester is stable and does not require any special storage conditions.

However, Selenocyanic acid, 4-(dimethylamino)phenyl ester has some limitations. It is sensitive to pH changes, and it can be affected by the presence of other reactive species such as nitric oxide. Therefore, it is important to optimize the experimental conditions to ensure accurate and reliable results.

Direcciones Futuras

For Selenocyanic acid, 4-(dimethylamino)phenyl ester research include the development of new derivatives and in vivo studies.

Métodos De Síntesis

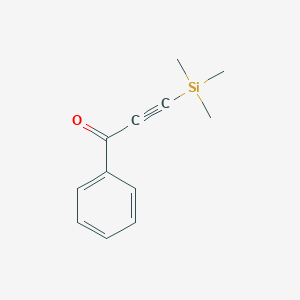

The synthesis of Selenocyanic acid, 4-(dimethylamino)phenyl ester involves the reaction of 4-(dimethylamino)phenol with selenocyanic acid. The reaction is carried out in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to promote the formation of the ester bond. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as methanol and acetonitrile.

Aplicaciones Científicas De Investigación

Selenocyanic acid, 4-(dimethylamino)phenyl ester has been widely used in scientific research as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that are generated as a result of cellular metabolism. They play a crucial role in various physiological processes such as cell signaling, gene expression, and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

Propiedades

Número CAS |

10272-02-3 |

|---|---|

Nombre del producto |

Selenocyanic acid, 4-(dimethylamino)phenyl ester |

Fórmula molecular |

C9H10N2Se |

Peso molecular |

225.16 g/mol |

Nombre IUPAC |

[4-(dimethylamino)phenyl] selenocyanate |

InChI |

InChI=1S/C9H10N2Se/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3 |

Clave InChI |

FSHJCRFWICDPNE-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)[Se]C#N |

SMILES canónico |

CN(C)C1=CC=C(C=C1)[Se]C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)

![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)